Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide is an organomagnesium compound that serves as a Grignard reagent, widely utilized in organic synthesis for forming carbon-carbon bonds. This compound is characterized by its high reactivity and versatility in various chemical reactions. The systematic name reflects its structure, which includes a magnesium ion bonded to a 1,3,5-trimethoxybenzene moiety and a bromide ion.
This compound can be synthesized from 1,3,5-trimethoxybenzene and magnesium bromide through specific reaction conditions. The synthesis typically involves the use of anhydrous solvents to stabilize the Grignard reagent and prevent decomposition.
The synthesis of magnesium;1,3,5-trimethoxybenzene-6-ide;bromide generally follows these steps:
The reaction must be conducted under inert atmosphere conditions to avoid moisture and air that could lead to unwanted side reactions. The typical yield is high when proper techniques are employed.
The molecular formula for magnesium;1,3,5-trimethoxybenzene-6-ide;bromide is . The compound features a magnesium atom coordinated to a bromine atom and a 1,3,5-trimethoxybenzene group.
COC1=CC(=C(C=C1)OC)OC.[Mg+2].[Br-]
As a Grignard reagent, magnesium;1,3,5-trimethoxybenzene-6-ide;bromide can participate in various nucleophilic addition reactions with electrophiles. Some notable reactions include:
The reactivity of this compound allows it to form new carbon-carbon bonds efficiently. It can also react with halides and other electrophiles to produce substituted products.
The mechanism of action involves the formation of a highly reactive nucleophile due to the polarization of the bond between magnesium and bromine. The mechanism can be summarized as follows:
Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide is primarily used in organic synthesis as a versatile reagent for:
This compound's unique properties make it valuable in both academic research and industrial applications within organic chemistry contexts.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3